![molecular formula C18H16ClFN2O5 B2364889 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide CAS No. 2034358-66-0](/img/structure/B2364889.png)

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

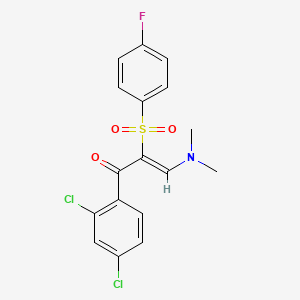

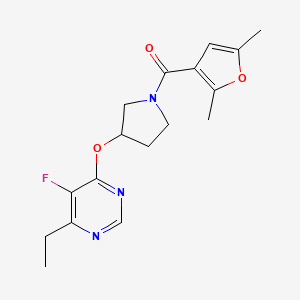

This compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group - a functional group with the formula R-C(O)-N(R’)-C(O)-R’'. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethylamine) with an oxalyl chloride derivative (in this case, 3-chloro-4-fluorophenyl oxalyl chloride). This would form the oxalamide via a nucleophilic acyl substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide group, along with the 3-chloro-4-fluorophenyl group and the 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl group. These groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

As an oxalamide, this compound would likely undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The presence of the chloro and fluoro substituents on the phenyl ring could also make the compound susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group would likely result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Applications De Recherche Scientifique

Role in Neuropharmacology

The chemical compound N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide has been explored in neuropharmacological research. A study by Piccoli et al. (2012) highlighted its potential in addressing compulsive food consumption in a binge-eating model in rats. This study underscores the compound's relevance in neuropharmacological contexts, particularly in relation to orexin receptors, which are known to influence feeding behavior, stress, arousal, and substance abuse (Piccoli et al., 2012).

Environmental and Health Impact

Research has also focused on the environmental and health impact of related compounds. For instance, Fernández-González et al. (2015) discussed the effects of polychlorinated dibenzo-p-dioxins, which share structural similarities with the compound . These compounds accumulate in the food chain and have significant endocrine-disrupting effects in animals and humans. This study emphasizes the ecological and health implications of compounds with similar structures (Fernández-González et al., 2015).

Chemotherapeutic Potential

In the field of chemotherapy, the structural attributes of this compound may offer insights into the development of new therapeutic agents. Research on similar compounds, such as fluorinated benzothiazoles, shows potential for antitumor activity. Wang and Guengerich (2012) examined the bioactivation of these molecules, highlighting their capacity to form reactive intermediates that might be effective in cancer treatment (Wang & Guengerich, 2012).

Orientations Futures

Propriétés

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2O5/c19-12-8-11(2-3-13(12)20)22-18(25)17(24)21-9-14(23)10-1-4-15-16(7-10)27-6-5-26-15/h1-4,7-8,14,23H,5-6,9H2,(H,21,24)(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXFNMGNMXTXKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2364810.png)

![methyl N-(4-{[3-(decahydroquinoline-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2364811.png)

![N-(3-chlorophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2364814.png)

![5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364815.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364816.png)

![N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2364821.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2364824.png)

![1-(5-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2364827.png)